molecular formula C18H23F3N3O4S+ B12350787 3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione

3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione

Cat. No.: B12350787
M. Wt: 434.5 g/mol
InChI Key: SPFAMQMFBJSTLF-UHFFFAOYSA-N
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Description

3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the piperidine and trifluoropropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce production costs, while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups or amines.

    Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives with different substituents. Examples include:

  • 3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione
  • 3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(4,4,4-trifluorobutyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione

Uniqueness

The uniqueness of 3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H23F3N3O4S+

Molecular Weight

434.5 g/mol

IUPAC Name

3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione

InChI

InChI=1S/C18H23F3N3O4S/c1-3-23-14(26)12-10(2)13(15(27)22-7-4-11(25)5-8-22)29-16(12)24(17(23)28)9-6-18(19,20)21/h11-12,25H,3-9H2,1-2H3/q+1

InChI Key

SPFAMQMFBJSTLF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2C(=C(SC2=[N+](C1=O)CCC(F)(F)F)C(=O)N3CCC(CC3)O)C

Origin of Product

United States

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